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Abstract
SEA0400, chemical name 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a

potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4][5][6] Its

ability to modulate intracellular calcium levels by inhibiting NCX has made it a valuable

pharmacological tool and a promising therapeutic candidate for conditions associated with

calcium dysregulation, such as ischemia-reperfusion injury.[1][2][6] This technical guide

provides a comprehensive overview of the structure-activity relationship (SAR) of SEA0400,

detailing its mechanism of action, quantitative inhibitory data, and the structural determinants of

its activity. While extensive SAR data on a wide range of analogs is not publicly available, this

guide consolidates the current understanding of how the molecular features of SEA0400
contribute to its potent inhibitory effect on the NCX1 isoform.

Introduction to SEA0400 and the Na+/Ca2+
Exchanger (NCX)
The Na+/Ca2+ exchanger is a critical transmembrane protein responsible for maintaining

calcium homeostasis in various cell types, including cardiomyocytes, neurons, and renal

tubular cells.[2] It operates in two modes: a forward mode that extrudes Ca2+ from the cell and

a reverse mode that allows Ca2+ to enter. Under pathological conditions such as ischemia, the

reverse mode of NCX can become dominant, leading to a detrimental calcium overload.[2]
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SEA0400 is a benzyloxyphenyl derivative that has demonstrated high potency and selectivity

for inhibiting the NCX, particularly the NCX1 isoform.[4][7] It is significantly more potent than

earlier NCX inhibitors like KB-R7943.[1] This high selectivity makes SEA0400 an invaluable

tool for studying the physiological and pathological roles of NCX.

Quantitative Inhibitory Activity of SEA0400
The inhibitory potency of SEA0400 has been quantified in various cellular and subcellular

preparations. The half-maximal inhibitory concentration (IC50) values highlight its potent

activity, which can vary depending on the cell type and experimental conditions.

Preparation Type Target IC50 (nM) Reference

Cultured Rat Neurons NCX 33 [1]

Cultured Rat

Astrocytes
NCX 5.0 [1]

Cultured Rat Microglia NCX 8.3 [1]

Guinea-pig Ventricular

Myocytes (inward

NCX current)

NCX 40 [4]

Guinea-pig Ventricular

Myocytes (outward

NCX current)

NCX 32 [4]

Mouse Ventricular

Myocytes (inward

NCX current)

NCX 31

Mouse Ventricular

Myocytes (outward

NCX current)

NCX 28

NCX1-transfected

Fibroblasts (45Ca2+

uptake)

NCX1 ~30 [4]
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Mechanism of Action
SEA0400 exerts its inhibitory effect by binding to a specific pocket within the transmembrane

domain of the NCX protein. Cryo-electron microscopy studies have revealed that SEA0400
stabilizes the exchanger in an inward-facing conformation. This conformational trapping

prevents the transporter from cycling and exchanging Na+ and Ca+ ions. The binding of

SEA0400 is allosteric, meaning it binds to a site distinct from the ion-binding sites.

The inhibitory action of SEA0400 is also linked to the Na+-dependent inactivation of the

exchanger. Its potency is enhanced under conditions that favor this inactivated state.
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Mechanism of SEA0400 Inhibition of the Na+/Ca2+ Exchanger.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1680941?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Determinants of Activity
While a comprehensive SAR of numerous SEA0400 analogs is not available in the literature,

site-directed mutagenesis studies on NCX1 have identified key amino acid residues that are

crucial for the binding and inhibitory action of SEA0400. This provides valuable insight into the

pharmacophore of SEA0400.

Phenylalanine at position 213 (Phe-213): Mutations at this residue have been shown to

significantly reduce the sensitivity of NCX1 to SEA0400. This suggests a direct interaction

between this residue and the inhibitor.[4]

Glycine at position 833 (Gly-833): Mutation of this glycine to cysteine also markedly

diminishes the inhibitory effect of SEA0400.[4]

These findings indicate that the binding pocket for SEA0400 is formed by residues from

different transmembrane segments of the NCX protein, and that specific hydrophobic and steric

interactions are critical for high-affinity binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1680941?utm_src=pdf-body
https://www.benchchem.com/product/b1680941?utm_src=pdf-body
https://www.benchchem.com/product/b1680941?utm_src=pdf-body
https://www.benchchem.com/product/b1680941?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14660663/
https://www.benchchem.com/product/b1680941?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14660663/
https://www.benchchem.com/product/b1680941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NCX1 Transmembrane Domain

SEA0400 Binding Pocket

Phe-213

Interaction

Gly-833

Interaction

SEA0400

Binds to

Click to download full resolution via product page

Key Residues in NCX1 for SEA0400 Interaction.

Experimental Protocols
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Measurement of NCX Current using Whole-Cell Patch-
Clamp
This technique allows for the direct measurement of the electrical currents generated by the

Na+/Ca2+ exchanger.

Methodology:

Cell Preparation: Isolate single ventricular myocytes from guinea-pig hearts.

Pipette Solution (Intracellular): Contains a known concentration of Na+ and a Ca2+ buffer

(e.g., EGTA) to control the intracellular Ca2+ concentration.

External Solution (Extracellular): Contains physiological concentrations of ions. The NCX

current is induced by rapidly switching to a solution containing a high concentration of

extracellular Ca2+.

Voltage Clamp: The membrane potential of the myocyte is clamped at a holding potential

(e.g., -80 mV).

Current Recording: The current generated by the exchanger is recorded in response to

changes in the extracellular Ca2+ concentration.

Inhibitor Application: After establishing a stable baseline NCX current, SEA0400 is added to

the external solution to measure its inhibitory effect.

Measurement of Na+-dependent Ca2+ Uptake
This assay measures the influx of radioactive 45Ca2+ into cells or vesicles, which is mediated

by the reverse mode of the NCX.

Methodology:

Cell/Vesicle Loading: Cells or isolated membrane vesicles are pre-loaded with Na+ by

incubation in a high-Na+ medium.

Initiation of Uptake: The Na+-loaded cells/vesicles are rapidly diluted into a medium

containing 45Ca2+ and low Na+. This creates an outward Na+ gradient that drives the
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reverse mode of the NCX, leading to 45Ca2+ uptake.

Incubation with Inhibitor: The assay is performed in the presence and absence of various

concentrations of SEA0400 to determine its IC50 value.

Termination and Measurement: The uptake is stopped at specific time points by rapid

filtration and washing. The amount of 45Ca2+ accumulated inside the cells/vesicles is

quantified using a scintillation counter.
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Workflow for Na+-dependent 45Ca2+ Uptake Assay.
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Conclusion
SEA0400 is a cornerstone molecule for the study of Na+/Ca2+ exchanger function and a lead

compound for the development of therapeutics targeting calcium overload pathologies. Its high

potency and selectivity are attributed to specific interactions with a well-defined binding pocket

within the transmembrane domain of the NCX1 protein. While the full scope of its structure-

activity relationship awaits the synthesis and evaluation of a broader range of analogs, the

current data provides a strong foundation for future medicinal chemistry efforts. The

experimental protocols detailed herein offer standardized methods for the evaluation of novel

NCX inhibitors. Further research into the SAR of SEA0400 will undoubtedly pave the way for

the design of next-generation NCX modulators with improved pharmacokinetic and

pharmacodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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